molecular formula C10H6N2 B7890057 6-Isocyanoquinoline

6-Isocyanoquinoline

Cat. No.: B7890057
M. Wt: 154.17 g/mol
InChI Key: IORFHDJFIDMFQH-UHFFFAOYSA-N
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Description

6-Isocyanoquinoline: is an organic compound with the molecular formula C10H6N2 . It belongs to the class of heterocyclic aromatic compounds known as isoquinolines, which consist of a benzene ring fused to a pyridine ring. This compound is notable for its isocyano functional group attached to the sixth position of the quinoline ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is commercially available or can be synthesized through methods such as the Skraup synthesis.

    Functional Group Introduction: The isocyano group is introduced through a reaction with a suitable reagent, such as chloroform and potassium hydroxide, under basic conditions. This reaction forms the isocyanide functional group at the desired position on the quinoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or alkynes to form complex heterocyclic structures.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or amines are commonly used.

    Cycloaddition: Catalysts like palladium or copper are employed to facilitate the reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products: The major products formed from these reactions include various substituted quinolines, fused heterocycles, and quinoline derivatives with different functional groups.

Scientific Research Applications

6-Isocyanoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing kinase inhibitors and other therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Isocyanoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The isocyano group can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways: The compound may interfere with cellular signaling pathways, leading to various biological effects. For example, it can inhibit kinase activity, affecting cell proliferation and survival.

Comparison with Similar Compounds

    Isoquinoline: Lacks the isocyano group and has different reactivity and applications.

    Quinoline: Similar structure but without the isocyano group, used in antimalarial drugs.

    6-Aminoquinoline: Contains an amino group instead of an isocyano group, used in the synthesis of kinase inhibitors.

Uniqueness: 6-Isocyanoquinoline is unique due to its isocyano functional group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other quinoline derivatives.

Properties

IUPAC Name

6-isocyanoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFHDJFIDMFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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